(4-Fluorobenzyl)isobutylamine

Overview

Description

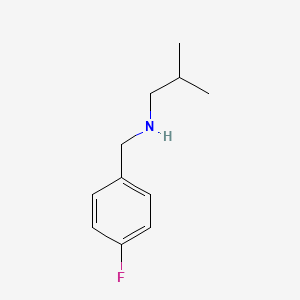

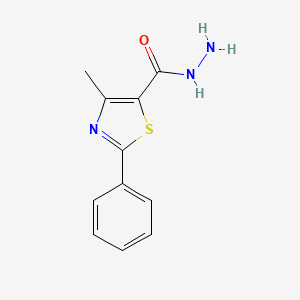

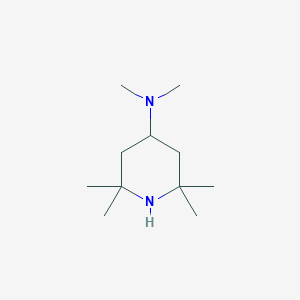

“(4-Fluorobenzyl)isobutylamine” is a chemical compound with the CAS Number: 359446-04-1 . Its IUPAC name is N-(4-fluorobenzyl)-2-methyl-1-propanamine . It has a molecular weight of 181.25 .

Synthesis Analysis

A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) has been described . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated syntheses .Molecular Structure Analysis

The InChI code for “(4-Fluorobenzyl)isobutylamine” is 1S/C11H16FN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 . The InChI key is SOUYVJATMXDMQK-UHFFFAOYSA-N .It should be stored at a temperature between 28 C .

Relevant Papers One relevant paper discusses the design, synthesis, and pharmacophore exploration of new molecules structurally characterized by the 4-fluorobenzylpiperazine fragment . Their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR) were evaluated . This research could provide valuable insights into the potential applications of “(4-Fluorobenzyl)isobutylamine” and similar compounds.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

(4-Fluorobenzyl)isobutylamine has been studied for its role in the chemical synthesis and structural characterization of various compounds. Elmas (2017) conducted research on the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, resulting in the formation of fully substituted tetrabenzylamino and other derivatives. These compounds' structural characterizations were confirmed using various techniques like mass spectrometry, Fourier transform infrared, and X-ray crystallography, indicating the versatility of (4-Fluorobenzyl)isobutylamine in synthetic chemistry (Elmas, 2017).

Novel Compound Synthesis

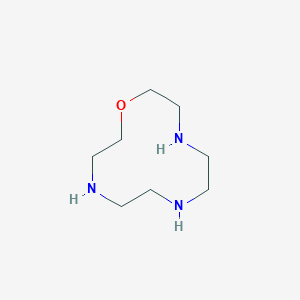

Lefrada et al. (2019) synthesized new asymmetric triazacyclohexanes compounds using 4-fluorobenzylamine. These compounds were characterized through various spectroscopic methods, demonstrating the potential of (4-Fluorobenzyl)isobutylamine in the creation of novel molecular structures (Lefrada et al., 2019).

Application in Peptide Synthesis

Perich and Johns (1991) explored the synthesis of casein-related peptides and phosphopeptides using 4-halobenzyl phosphoramidite reagents, including (4-Fluorobenzyl)isobutylamine. Their research demonstrated the compound's utility in the efficient phosphite-triester phosphorylation of isobutyl alcohol, contributing to advancements in peptide synthesis (Perich & Johns, 1991).

Synthesis of Radiotracers

The application of (4-Fluorobenzyl)isobutylamine in the synthesis of radiotracers has been explored by Way and Wuest (2013). They developed a fully automated synthesis method for 4-[18F]fluorobenzylamine, a critical building block in the synthesis of various F-labeled compounds. This research highlights the importance of (4-Fluorobenzyl)isobutylamine in nuclear medicine and biology (Way & Wuest, 2013).

Anticancer Activity

Song et al. (2005) synthesized α-amino fluorobenzyl-phosphonates containing isoxazole moiety and found that these compounds exhibit moderate anticancer activity in vitro. This research provides insight into the potential therapeutic applications of derivatives of (4-Fluorobenzyl)isobutylamine (Song et al., 2005).

Fluorogenic Detection in Microsequencing

Palacz et al. (1984) synthesized 4-(N-tertbutyloxycarbonylaminomethyl)-phenylisothiocyanate starting from 4-nitrobenzylamine, which is closely related to (4-Fluorobenzyl)isobutylamine. This derivative is used in microsequencing for fluorogenic detection, indicating the compound's utility in biochemical analyses (Palacz et al., 1984).

Quantitative Bioanalysis

Yang et al. (2005) developed a method for the determination of 4-fluorobenzyl chloride in human plasma, which is relevant to the study of (4-Fluorobenzyl)isobutylamine. This method involves chemical derivatization and high-performance liquid chromatography/tandem mass spectrometry, illustrating the compound's role in analytical chemistry (Yang et al., 2005).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUYVJATMXDMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359510 | |

| Record name | (4-FLUOROBENZYL)ISOBUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorobenzyl)isobutylamine | |

CAS RN |

359446-04-1 | |

| Record name | (4-FLUOROBENZYL)ISOBUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1594350.png)

![1-[(4-Nitrophenyl)azo]naphthalen-2-amine](/img/structure/B1594371.png)